molecular formula C15H21FN2O3 B7075914 N-(3-fluoropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide

N-(3-fluoropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide

Cat. No.: B7075914
M. Wt: 296.34 g/mol
InChI Key: WQTMBLWZVWNDCQ-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-20-8-9-21-12-4-2-11(3-5-12)15(19)18-14-6-7-17-10-13(14)16/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTMBLWZVWNDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCC(CC1)C(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Fluoropyridine Intermediate: The initial step often involves the fluorination of a pyridine derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Methoxyethoxy Group: The next step involves the introduction of the methoxyethoxy group. This can be done through an etherification reaction, where a suitable alcohol (e.g., 2-methoxyethanol) is reacted with the intermediate under acidic or basic conditions.

    Cyclohexane Carboxamide Formation: The final step is the formation of the cyclohexane carboxamide. This can be achieved by reacting the intermediate with cyclohexanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(3-fluoropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzyme active sites or receptor binding pockets, while the methoxyethoxy group can enhance solubility and bioavailability. The cyclohexane carboxamide structure may contribute to the compound’s stability and overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide
  • N-(3-bromopyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide
  • N-(3-methylpyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide

Uniqueness

N-(3-fluoropyridin-4-yl)-4-(2-methoxyethoxy)cyclohexane-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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